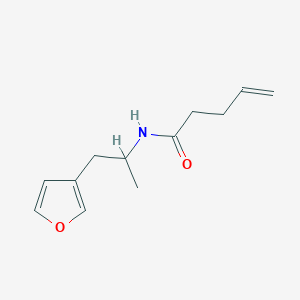
N-(1-(furan-3-yl)propan-2-yl)pent-4-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(furan-3-yl)propan-2-yl)pent-4-enamide, also known as FTY720 or Fingolimod, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. It was initially developed as an immunosuppressant drug for the treatment of multiple sclerosis, but its mechanism of action has led to its investigation for other indications such as cancer and transplant rejection.
Aplicaciones Científicas De Investigación
Antibacterial Activity
Furan derivatives, including N-[1-(furan-3-yl)propan-2-yl]pent-4-enamide , have been recognized for their potential antibacterial properties. The furan nucleus is a key structural feature in many pharmacologically active compounds, and its incorporation into new drugs is a significant synthetic strategy in medicinal chemistry . These compounds have shown efficacy against both gram-positive and gram-negative bacteria, making them valuable in the development of new antibacterial agents to combat microbial resistance.
Antifungal Applications
The antifungal activity of furan derivatives is another promising area of application. Studies have indicated that compounds like N-[1-(furan-3-yl)propan-2-yl]pent-4-enamide can inhibit the growth of fungi such as Candida albicans at certain concentrations . This opens up possibilities for the development of new antifungal medications, especially in the face of rising drug resistance.
Catalysis in Organic Synthesis
Furan derivatives are also utilized in catalytic organic synthesis. They can serve as intermediates in the synthesis of various chemical compounds. For instance, the integration of biomass catalytic conversion with organic synthesis techniques has been explored using furan-based compounds as primary feedstocks . This not only demonstrates the versatility of furan derivatives in organic synthesis but also highlights their role in sustainable chemistry.
Pharmaceutical Drug Development
The diverse biological activities of furan derivatives make them suitable candidates for drug development. They exhibit a range of therapeutic benefits, including anti-inflammatory, analgesic, antidepressant, anti-anxiolytic, anti-parkinsonian, anti-glaucoma, antihypertensive, anti-aging, and anticancer properties . This makes N-[1-(furan-3-yl)propan-2-yl]pent-4-enamide a compound of interest for pharmaceutical research and development.
Enzyme Inhibition Studies
In biochemical research, furan derivatives have been used to study enzyme inhibition. For example, they have been analyzed for their ability to bind to active sites of enzymes and inhibit their activity. This is crucial for understanding disease mechanisms and developing enzyme-targeted therapies .
Designing Transformations in Chemistry
Furan derivatives are attractive objects for designing various chemical transformations due to their multiple electrophilic and nucleophilic sites with different reactivity. They can undergo condensations to afford diverse alicyclic or heterocyclic products, which are valuable in synthetic chemistry .
Propiedades
IUPAC Name |
N-[1-(furan-3-yl)propan-2-yl]pent-4-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-3-4-5-12(14)13-10(2)8-11-6-7-15-9-11/h3,6-7,9-10H,1,4-5,8H2,2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMHBFDYOQFSZRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=COC=C1)NC(=O)CCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-chlorobenzyl)-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2876106.png)
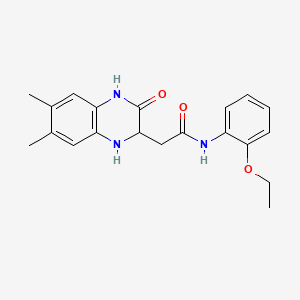
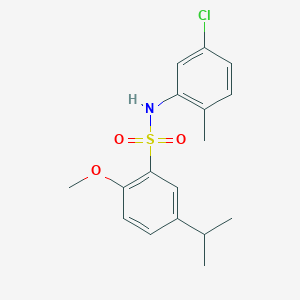
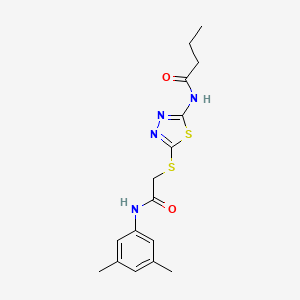
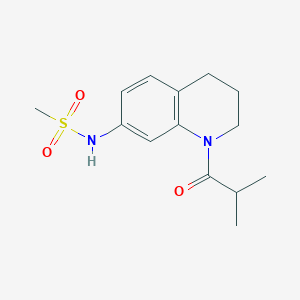
![1-(1-(2-(p-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B2876112.png)

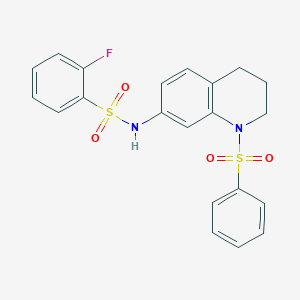
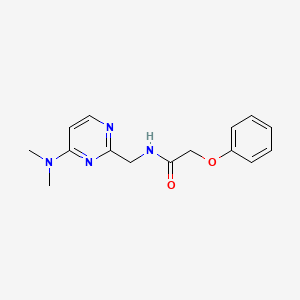

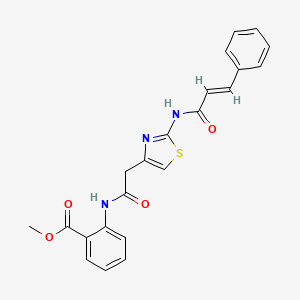


![N-(2-chlorophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2876128.png)